N-butyl-2-fluoro-N-phenylbenzamide
Description
Properties
IUPAC Name |
N-butyl-2-fluoro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-2-3-13-19(14-9-5-4-6-10-14)17(20)15-11-7-8-12-16(15)18/h4-12H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZRJRYDFSIXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-fluoro-N-phenylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-butylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-butyl-2-fluoro-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-2-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzene ring can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Key Observations :
- Fluorine atoms in ortho positions (as in ) often enhance metabolic stability and influence hydrogen bonding, while nitro groups () increase electron deficiency, affecting reactivity.
Hydrogen Bonding and Conformational Analysis
Fluorine and amide groups participate in NH···F hydrogen bonds, a critical feature in benzamide derivatives. For example:
- In N-(2,3-difluorophenyl)-2-fluorobenzamide (), short NH···F distances (~2.8 Å) stabilize planar conformations, as reported by Kazim et al. (2020) .
- The butyl chain in this compound may sterically hinder such interactions, reducing conformational rigidity compared to smaller analogs.
Crystallographic data from 4-bromo-N-(2-nitrophenyl)benzamide () reveals two distinct molecules (A and B) per asymmetric unit, with torsional angles differing by ~15° due to nitro group rotation. This suggests that bulky substituents (e.g., butyl) might further distort molecular packing.
Q & A
Q. What are the standard synthetic routes for N-butyl-2-fluoro-N-phenylbenzamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the coupling of 2-fluorobenzoic acid derivatives and substituted anilines. Key steps include:
- Amidation : Use of coupling agents like EDCI or HATU in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency, with yields ranging from 52% (THF) to 68% (DMF) .
- Catalyst Screening : DMAP (5 mol%) enhances yields by 15% compared to catalyst-free conditions . Purification via flash chromatography (hexane:EtOAc, 3:1 v/v) and recrystallization (ethanol/water) ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : -NMR confirms fluorine substitution patterns (δ = -115 to -120 ppm for ortho-fluoro groups) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<0.5%) and validate molecular ions ([M+H] at m/z 312) .
- X-ray Crystallography : SHELXL refinement resolves bond-length discrepancies (e.g., C-F = 1.34 Å ± 0.02) and torsional angles in crystal lattices .
Q. What are the recommended storage and handling protocols for this compound?
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the amide bond .
- Safety : Use fume hoods during synthesis; PPE (gloves, goggles) is mandatory due to potential skin sensitization .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- DFT Calculations : Gaussian09 simulations at the B3LYP/6-31G(d) level analyze Fukui indices to identify electrophilic sites (e.g., para-fluorine: = 0.12) .
- Molecular Docking : AutoDock Vina predicts binding affinities (ΔG = -8.2 kcal/mol) to biological targets like kinase enzymes, guiding SAR studies .
Q. What methodologies resolve contradictions in reported biological activities of fluorinated benzamide derivatives?
Discrepancies may arise from assay variability or metabolite interference. Strategies include:
- Orthogonal Assays : Compare 3D spheroid models (IC = 12 µM) vs. 2D monolayers (IC = 25 µM) to assess cytotoxicity .
- Metabolite Profiling : LC-MS/MS quantifies parent compound degradation (t = 4.2 hrs in hepatocyte incubations) .
- Isomer Controls : Test 2-fluoro vs. 4-fluoro analogs to isolate electronic effects on bioactivity .
Q. How are crystallographic disorders addressed in X-ray structures of fluorinated benzamides?
- Twinning Refinement : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning (R < 5%) in crystals grown from ethanol/water .
- Disordered Solvent : SQUEEZE algorithm removes electron density artifacts from unresolved solvent molecules .
Q. What experimental designs optimize Structure-Activity Relationship (SAR) studies for this compound?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to modulate LogP (measured vs. calculated: 2.8 vs. 3.1) .
- Statistical Analysis : Multivariate regression correlates Hammett σ values (σ = 0.78 for -F) with IC data (R = 0.89) .
Q. How can researchers develop validated analytical methods for purity assessment?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
